molecular formula C10H7N B3047282 2,5-Diethynylaniline CAS No. 137000-70-5

2,5-Diethynylaniline

Cat. No. B3047282
CAS RN: 137000-70-5
M. Wt: 141.17 g/mol
InChI Key: KLXIWNNKFUMLDY-UHFFFAOYSA-N
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Description

2,5-Diethynylaniline is a chemical compound with the molecular formula C10H7N . It has an average mass of 141.169 Da and a monoisotopic mass of 141.057846 Da .


Synthesis Analysis

The synthesis of 2,5-Diethynylaniline involves the use of 2,5-Bis(trimethylsilylethynyl)aniline, KF, K2CO3, THF, and methanol . The crude product is purified by sublimation .

Scientific Research Applications

Biosynthesis and Antibiotic Synthesis

2,5-Dihydrophenylalanine (H(2)Phe), related to 2,5-Diethynylaniline, has been identified as a multipotent nonproteinogenic amino acid produced by Actinobacteria and Gammaproteobacteria. Research reveals its role in the biosynthesis of 2,5-dihydrostilbene and its potential in antibiotic synthesis. This was demonstrated through bioinformatic analysis and biochemical experiments, highlighting the metabolic rerouting of prephenate from aromatic amino acid synthesis to antibiotic synthesis (Crawford et al., 2011).

Catalytic Synthesis of Indoles and Quinolines

Research on 2-ethynylanilines, a class that includes 2,5-Diethynylaniline, reveals their utility in the synthesis of polyfunctionalized indole and quinoline derivatives. This process involves indium-catalyzed intramolecular cyclization and indium-promoted intermolecular dimerization, offering a divergent approach to creating these compounds (Sakai et al., 2008).

Electrochemical Studies and Polymer Formation

The electrochemical oxidation of 2,5-dimethylaniline, a compound similar to 2,5-Diethynylaniline, leads to the formation of a polymer displaying characteristics similar to polyaniline. This process was studied under various conditions, suggesting applications in electrochemistry and materials science (Geniés & Noël, 1990).

Inhibitory Actions in Enzyme Reactions

2,5-Dihydro-L-phenylalanine, closely related to 2,5-Diethynylaniline, acts as a potent inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. This highlights its potential role in affecting tryptophan metabolism and related biochemical pathways (Watanabe et al., 1978).

Copper-Catalyzed Annulation for Quinoline Derivatives

2-Ethynylanilines, including 2,5-Diethynylaniline, have been utilized in copper-catalyzed [5+1] annulations with an N,O-acetal to construct quinoline derivatives. This method offers a novel approach to synthesizing these derivatives, important in various chemical applications (Sakai et al., 2012).

Safety and Hazards

The safety data sheet for 2,5-Diethynylaniline suggests that it should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,5-diethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXIWNNKFUMLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626101
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethynylaniline

CAS RN

137000-70-5
Record name 2,5-Diethynylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137000-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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